![molecular formula C17H24FN5O2 B2719489 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide CAS No. 2380142-96-9](/img/structure/B2719489.png)
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide, also known as CPI-444, is a novel and potent inhibitor of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and other diseases.
Mécanisme D'action
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide binds to the adenosine A2A receptor and inhibits its activity. Adenosine A2A receptor is known to be involved in immunosuppression and tumor growth. Inhibition of this receptor leads to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Biochemical and Physiological Effects:
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been shown to have significant anti-tumor activity in preclinical studies. It enhances the anti-tumor immune response by increasing T cell infiltration and activation in the tumor microenvironment. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has also been shown to have a synergistic effect when used in combination with other cancer therapies, such as chemotherapy and immune checkpoint inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its high potency and selectivity for the adenosine A2A receptor. This makes it an ideal candidate for studying the role of this receptor in cancer and other diseases. However, one of the limitations of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide research include investigating its potential in combination with other cancer therapies and studying its role in other diseases.
Méthodes De Synthèse
The synthesis of 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 6-cyclopropyl-5-fluoro-2-methylpyrimidin-4-amine with 4-(piperazin-1-yl)benzoic acid in the presence of oxan-4-yl chloroformate. The reaction is carried out in a solvent mixture of N,N-dimethylformamide and dichloromethane at room temperature. The resulting product is purified by column chromatography to obtain 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide as a white solid.
Applications De Recherche Scientifique
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Adenosine A2A receptor is known to be upregulated in various types of cancer, including lung, breast, colon, and prostate cancer. 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide inhibits the adenosine A2A receptor, leading to increased T cell infiltration and activation in the tumor microenvironment. This enhances the anti-tumor immune response and leads to tumor regression.
Propriétés
IUPAC Name |
4-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN5O2/c18-14-15(12-1-2-12)19-11-20-16(14)22-5-7-23(8-6-22)17(24)21-13-3-9-25-10-4-13/h11-13H,1-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUNWEGGNUGFPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.